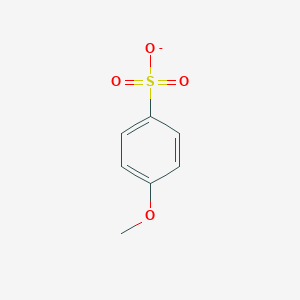

4-Methoxybenzenesulfonate

描述

Significance and Research Context of Aromatic Sulfonates

Aromatic sulfonates, as a class of organic compounds, are of fundamental importance in both industrial and academic research. Characterized by the presence of a sulfonate group (–SO₃⁻) attached to an aromatic ring, these compounds are widely recognized for their role as versatile intermediates in the synthesis of a broad spectrum of chemical products, including dyes, detergents, and pharmaceuticals. evitachem.comchemscene.comchemsrc.com The sulfonate group, being a strong electron-withdrawing group and a good leaving group, significantly influences the reactivity of the aromatic ring and facilitates a variety of chemical transformations. evitachem.com

The introduction of a sulfonic acid group onto an aromatic ring, a process known as sulfonation, is a well-established and reversible electrophilic aromatic substitution reaction. chemscene.comchemsrc.com This reversibility is a key feature that allows the sulfonate group to be used as a protecting or directing group in complex organic syntheses. chemscene.com Furthermore, the presence of the sulfonate moiety often enhances the water solubility of organic molecules, a desirable property in many chemical and biological applications. conicet.gov.ar

Overview of 4-Methoxybenzenesulfonate in Contemporary Chemical Sciences

Within the broad class of aromatic sulfonates, this compound stands out due to the electronic effects of the methoxy (B1213986) group (–OCH₃). This group is an electron-donating group, which influences the reactivity of the benzene (B151609) ring in electrophilic substitution reactions and modifies the properties of the sulfonate group. The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonate group makes this compound and its derivatives interesting subjects for research in physical organic chemistry.

In contemporary chemical sciences, this compound is primarily utilized as a reagent and an intermediate in organic synthesis. The 4-methoxybenzenesulfonyl group can be readily introduced into other molecules and can function as an effective leaving group in nucleophilic substitution reactions. evitachem.com This property is exploited in the synthesis of a variety of more complex molecules. For instance, it is used in the preparation of biologically active compounds and functional materials. Research has shown its application in the synthesis of complex heterocyclic structures and other targeted organic molecules. nih.gov

The following tables provide a summary of the key chemical and physical properties of this compound and its related derivatives, offering a quantitative glimpse into its chemical identity.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | 4-Methoxybenzenesulfonic acid | Methyl this compound | Sodium this compound |

| CAS Number | 5857-42-1 chemicalbook.com | 6214-19-3 chemsrc.com | 6140-09-6 chemsrc.com |

| Molecular Formula | C₇H₈O₄S chemspider.com | C₈H₁₀O₄S chemsrc.com | C₇H₇NaO₄S chemspider.com |

| Molecular Weight | 188.2 g/mol chemicalbook.com | 202.23 g/mol bldpharm.com | 210.18 g/mol chemsrc.com |

| Melting Point | 86-88 °C chemicalbook.com | Not Available | Not Available |

| Boiling Point | 193-194 °C (at 1 Torr) chemicalbook.com | 310.6 °C (at 760 mmHg) chemsrc.com | Not Available |

| Physical Form | Solid | Not Available | Not Available |

| IUPAC Name | 4-methoxybenzenesulfonic acid | methyl this compound chemsrc.com | sodium this compound chemsrc.com |

Table 2: Detailed Research Findings on this compound Derivatives

| Derivative | Research Application | Key Finding |

| Quinolin-8-yl this compound | Intermediate in medicinal chemistry | The sulfonate group can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of various quinoline (B57606) derivatives. evitachem.com |

| 4-Methyl-2-oxo-2H-chromen-7-yl this compound | Synthesis of coumarin (B35378) derivatives | Utilized in the synthesis of coumarin-based molecules, which are investigated for their biological activities. nih.gov |

| Ammonium (B1175870) this compound | Byproduct in sulfonamide synthesis | Its formation as a byproduct provides insights into the reaction mechanisms of sulfonamide synthesis. conicet.gov.arnih.gov |

| 4-Formyl-2-methoxyphenyl this compound | Building block in organic synthesis | Serves as a versatile building block for constructing more complex organic molecules due to its functional groups. chemscene.com |

| 2-[4-(Dimethylamino)styryl]-1-methylquinolinium this compound monohydrate | Synthesis of nonlinear optical materials | Used in the synthesis of organic ionic salts with potential applications in nonlinear optics. iucr.org |

Structure

3D Structure

属性

IUPAC Name |

4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVYUZADLIDEY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Methoxybenzenesulfonate and Its Derivatives

Direct Sulfonation Routes for 4-Methoxybenzenesulfonic Acid

The most direct pathway to 4-methoxybenzenesulfonic acid involves the electrophilic substitution of a sulfonic acid group onto an anisole (B1667542) ring. This process, while straightforward in principle, requires careful control of reaction conditions to achieve high yields and desired isomer selectivity.

Anisole Sulfonation Techniques

The sulfonation of anisole (methoxybenzene) is a well-established method for producing 4-methoxybenzenesulfonic acid. smolecule.comresearchgate.net This reaction is typically carried out by treating anisole with a sulfonating agent. Common agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, meaning it directs the incoming sulfonyl group primarily to the positions opposite (para) and adjacent (ortho) to it on the benzene (B151609) ring. Due to steric hindrance, the para-substituted product, 4-methoxybenzenesulfonic acid, is generally the major product. rsc.org

The reaction of anisole with sulfuric acid is rapid, even at room temperature. researchgate.net Alternative approaches have also been explored, such as using silica-supported catalysts like SiO2/HClO4 and SiO2/KHSO4 with sodium bisulfite, which can proceed under solvent-free microwave irradiation, significantly reducing reaction times. ajgreenchem.com

Optimization of Reaction Conditions for Sulfonation

Optimizing reaction conditions is crucial for maximizing the yield of the desired 4-methoxybenzenesulfonic acid and minimizing the formation of byproducts, such as the ortho-isomer and disulfonated products. researchgate.netrsc.org

Key parameters that are often optimized include:

Temperature: Elevated temperatures, often in the range of 80-85°C, are commonly used for sulfonation with concentrated sulfuric acid to drive the reaction to completion. smolecule.com However, at very high concentrations of acid, the reaction can proceed even at room temperature. researchgate.net

Reaction Time: The duration of the reaction is another critical factor. Longer reaction times can lead to the formation of the thermodynamically more stable 4-methoxybenzene-1,3-disulfonic acid. rsc.orgsemanticscholar.org

Catalyst and Reagent Concentration: The choice and concentration of the sulfonating agent and any catalyst are pivotal. For instance, using equivalent amounts of sulfuric or fluorosulfuric acid in trifluoroacetic acid can lead to a clean formation of 4-methoxybenzenesulfonic acid. researchgate.net In microwave-assisted synthesis using silica-supported catalysts, the optimal amount of the catalyst is a key parameter to be determined. ajgreenchem.com

Table 1: Optimization of Anisole Sulfonation

| Sulfonating Agent | Catalyst/Solvent | Temperature | Reaction Time | Product Yield | Reference |

| Concentrated H₂SO₄ | - | 80-85°C | Not Specified | Good | smolecule.com |

| H₂SO₄ or FSO₃H | Trifluoroacetic Acid | Not Specified | Not Specified | Clean Formation | researchgate.net |

| NaHSO₃ | SiO₂/HClO₄ | Microwave | 2 min | 74% | ajgreenchem.com |

| NaHSO₃ | SiO₂/KHSO₄ | Microwave | 1 min | 79% | ajgreenchem.com |

Synthesis of Esters and Salts of 4-Methoxybenzenesulfonate

The sulfonic acid group of 4-methoxybenzenesulfonic acid can be readily converted into various esters and salts, which have their own specific applications and synthetic utility.

Esterification Reactions of 4-Methoxybenzenesulfonic Acid

Esters of 4-methoxybenzenesulfonic acid are commonly synthesized through the reaction of the acid with an alcohol in the presence of an acid catalyst. ontosight.ai For example, the methyl ester can be prepared by reacting 4-methoxybenzenesulfonic acid with methanol. ontosight.ai Another approach involves the reaction of sulfonyl chlorides with alcohols. For instance, various aryl and alkyl sulfonate esters have been synthesized by reacting the corresponding sulfonyl chloride with an alcohol in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. frontiersin.orgfrontiersin.org This method has been shown to be efficient, with yields often exceeding 80%. frontiersin.orgfrontiersin.org

Preparation of Ammonium (B1175870) this compound

Ammonium this compound is a salt that can be formed through the reaction of 4-methoxybenzenesulfonic acid with an ammonium source. This compound has been identified and characterized, often as a byproduct in related syntheses. conicet.gov.arnih.gov For example, it was obtained during the synthesis of N-hydroxy-4-methoxybenzenesulfonamide. conicet.gov.arnih.gov The structure of ammonium this compound features a segregation of hydrophilic parts (the sulfonate and ammonium ions) and hydrophobic parts (the methoxyphenyl group). conicet.gov.arnih.gov

Other substituted ammonium salts have also been prepared, such as 3-acetoacetamido-4-methoxybenzenesulfonate de tris(2-(2-hydroxyethoxy)ethyl)ammonium, which has potential applications in medical technology. ontosight.ai

Formation as a Byproduct in Related Synthetic Pathways

This compound and its derivatives can also be formed as byproducts in various chemical reactions. As mentioned, ammonium this compound was isolated as a byproduct during the synthesis of N-hydroxy-4-methoxybenzenesulfonamide. conicet.gov.arnih.gov This typically occurs when a reaction mixture contains the necessary precursors and conditions for sulfonation or salt formation to take place alongside the primary intended reaction. The isolation and characterization of such byproducts are important for understanding the full scope of a reaction and for process optimization.

Synthesis of Complex Organic Derivatives Incorporating the this compound Moiety

The this compound moiety is a versatile functional group used in the synthesis of a variety of complex organic derivatives. Its incorporation can influence the properties of the final molecule, including solubility and biological activity. The following sections detail specific synthetic pathways for creating coumarin (B35378) conjugates, polymers, and organic salts containing the this compound anion.

The synthesis of coumarin-4-methoxybenzenesulfonate conjugates involves a multi-step process, often beginning with the formation of a hydroxylated coumarin intermediate. nih.gov A common precursor is a 7-hydroxylated coumarin, which can be prepared through methods like the Pechmann condensation or the Perkin reaction. researchgate.netjmchemsci.com For instance, 7-hydroxy-3-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate.

The crucial step is the sulfonylation of the hydroxyl group on the coumarin ring. nih.gov This is typically achieved by reacting the hydroxycoumarin with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), at elevated temperatures (55-60 °C). nih.gov This reaction yields the corresponding this compound ester of the coumarin.

To create more complex conjugates, the coumarin-sulfonate intermediate can be further functionalized. One documented pathway involves the synthesis of 3-Bromomethyl-2-oxo-2H-chromen-7-yl this compound. nih.gov This is accomplished through a Wohl-Ziegler reaction, where the methyl group at the C3 position of the coumarin is brominated using N-bromosuccinimide (NBS) in a suitable solvent like benzene, under reflux conditions. nih.gov The resulting brominated coumarin-sulfonate conjugate serves as a reactive intermediate that can be coupled with other molecules, such as 4-anilinoquinazolinone, to form complex, multi-component conjugates. nih.gov

Table 1: Synthesis Steps for a Coumarin-4-Methoxybenzenesulfonate Conjugate Intermediate

| Step | Precursors | Reagents & Conditions | Product | Yield | Reference |

| 1. Sulfonylation | 7-hydroxy-3-methylcoumarin, 4-methoxybenzenesulfonyl chloride | Anhydrous K₂CO₃, 55-60 °C | 3-methyl-2-oxo-2H-chromen-7-yl this compound (7b) | - | nih.gov |

| 2. Bromination | Product from Step 1 (7b) | N-bromosuccinimide (NBS), Benzene, Reflux (16h) | 3-Bromomethyl-2-oxo-2H-chromen-7-yl this compound (8b) | 85% | nih.gov |

Polymerization of 3-Amino-4-Methoxybenzenesulfonic Acid via Chemical Oxidation

A water-soluble conducting polymer, poly(3-amino-4-methoxybenzenesulfonic acid), can be synthesized through the chemical oxidation of its monomer, 3-amino-4-methoxybenzenesulfonic acid (MAS). tandfonline.comsciexplore.ir The synthesis of the MAS monomer itself is achieved by reacting o-anisidine (B45086) with fuming sulfuric acid. tandfonline.com The presence of the electron-donating methoxy (-OCH₃) group on the aniline (B41778) ring helps to counteract the electron-withdrawing effect of the sulfonic acid (-SO₃H) group, facilitating polymerization and leading to a polymer with higher molecular weight and conductivity. tandfonline.com

The polymerization is carried out in an aqueous solution of the MAS monomer. tandfonline.com The pH of the solution is adjusted, for example to 4.2 using ammonium hydroxide, before initiating the reaction. tandfonline.com Chemical oxidation is induced by adding an oxidizing agent, such as ammonium persulfate. chula.ac.th The reaction temperature and the concentration of both the monomer and the oxidant are critical parameters that significantly affect the conductivity of the resulting polymer. tandfonline.com

Following polymerization, the product is a mixture of high molecular weight polymer and lower molecular weight oligomers. Purification is performed using a dialysis membrane to separate these components, yielding a pure, water-soluble, and conducting polymer. tandfonline.comsciexplore.ir

Table 2: Parameters for the Synthesis of Poly(3-amino-4-methoxybenzenesulfonic acid)

| Parameter | Details | Impact | Reference |

| Monomer | 3-Amino-4-Methoxybenzenesulfonic Acid (MAS) | The methoxy group enhances polymerizability. tandfonline.com | tandfonline.com |

| Polymerization Method | Chemical Oxidation | A common method for synthesizing conducting polymers. chula.ac.th | tandfonline.comsciexplore.ir |

| Oxidizing Agent | Ammonium Persulfate | Initiates the polymerization of the aniline derivative. chula.ac.th | chula.ac.th |

| Solvent | Aqueous Solution | The sulfonic acid group confers water solubility. tandfonline.com | tandfonline.com |

| pH Adjustment | Adjusted to 4.2 with NH₄OH | Optimizes reaction conditions. | tandfonline.com |

| Reaction Temperature | 75-85 °C | Dramatically affects the conductivity of the final polymer. tandfonline.com | tandfonline.com |

| Purification | Dialysis | Separates high molecular weight polymer from oligomers. tandfonline.com | tandfonline.comsciexplore.ir |

| Conductivity | 0.0430–0.75 S/cm | Dependent on reaction temperature, monomer, and oxidant concentration. tandfonline.com | tandfonline.com |

Synthesis of Stilbazole and Quinolinium Salts with this compound Anions

The this compound anion can be incorporated into crystalline organic salts with complex cations like stilbazole and quinolinium derivatives. researchgate.net An example is the synthesis of (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate. researchgate.net

The synthesis involves preparing the cation and anion separately before combining them. The cation, a stilbazole derivative, is synthesized first. This is followed by its combination with a source of the this compound anion, typically sodium this compound, in a suitable solvent like methanol. Slow evaporation of the solvent allows for the growth of single crystals of the final salt. researchgate.netresearchgate.net

The resulting salt, C₁₈H₂₃N₂⁺·C₇H₇O₄S⁻·H₂O, features the (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium cation, a this compound anion, and a water molecule of hydration. researchgate.net X-ray crystallographic analysis reveals the precise structure, showing that the cation adopts an E configuration at its C=C double bond. researchgate.net The crystal packing is stabilized by various intermolecular forces, including C—H⋯O hydrogen bonds between the cation and anion, and O—H⋯O hydrogen bonds that link pairs of this compound anions via the water molecules. researchgate.net

Table 3: Crystallographic Data for (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₂₃N₂⁺·C₇H₇O₄S⁻·H₂O | researchgate.net |

| Anion | This compound | researchgate.net |

| Cation | (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium | researchgate.net |

| Cation Configuration | E configuration at C=C bond | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Interactions | C—H⋯O and O—H⋯O hydrogen bonds, π–π stacking | researchgate.net |

Advanced Structural Characterization and Crystallographic Analysis of 4 Methoxybenzenesulfonate Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in revealing the detailed molecular structure of various 4-methoxybenzenesulfonate salts.

Elucidation of Molecular Conformation and Geometry

In the crystalline state, the this compound anion exhibits distinct conformational features. The benzene (B151609) ring is typically planar, though minor distortions can occur due to substituent effects. The sulfur atom of the sulfonate group is bonded to three oxygen atoms and one carbon atom of the benzene ring.

One notable feature is the orientation of the methoxy (B1213986) group relative to the benzene ring. In ammonium (B1175870) this compound, the methoxy carbon atom deviates only slightly, by 0.173 (6) Å, from the mean plane of the phenyl ring, indicating a nearly coplanar arrangement. conicet.gov.arnih.govscience.govscience.gov Similarly, in 4-methyl-2-oxo-2H-chromen-7-yl this compound, the methoxy carbon atom is also nearly coplanar with its attached benzene ring, with a deviation of 0.082 (2) Å. researchgate.net This planarity suggests a degree of resonance stabilization between the methoxy group and the aromatic system.

The geometry of the sulfonate group is consistently tetrahedral. The bond lengths and angles within the this compound anion are generally within expected ranges. conicet.gov.arnih.gov For instance, in ammonium this compound, the S-O bond lengths are approximately 1.447(2) Å to 1.459(2) Å, and the S-C bond length is 1.773(3) Å. nih.gov The C-O bond length of the methoxy group is around 1.364(3) Å. nih.gov

| Parameter | Value (Å or °) |

| S1-O2 | 1.447 (2) |

| S1-O1 | 1.448 (2) |

| S1-O3 | 1.459 (2) |

| S1-C1 | 1.773 (3) |

| O4-C4 | 1.364 (3) |

| C4-C5 | 1.380 (4) |

| C5-C6 | 1.388 (4) |

| Data sourced from a study on ammonium this compound. nih.gov |

Analysis of Dihedral Angles and Planarity in Aromatic Systems

In more complex systems containing the this compound anion, the dihedral angles between different aromatic rings within the crystal structure are crucial for determining the packing arrangement. In the case of 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium this compound, a π-π interaction is observed between the pyridinium (B92312) and benzene rings with a centroid-to-centroid distance of 3.6385(11) Å. jsac.or.jp In another example, (E)-2-[4-(diethylamino)styryl]-1-methylpyridinium this compound monohydrate, the sulfonate-substituted benzene ring is almost perpendicular to the aromatic rings of the cation, with dihedral angles of 89.60 (8)° and 89.37 (8)°, respectively. researchgate.net

The planarity of the aromatic systems is a recurring theme. In 4-methyl-2-oxo-2H-chromen-7-yl this compound, the 2H-chromene ring is essentially planar, with a maximum deviation of 0.016 (1) Å. researchgate.net The dihedral angle between this planar chromene ring and the benzene ring of the this compound is 54.61 (5)°. researchgate.net

| Compound | Aromatic Systems | Dihedral Angle (°) |

| (E)-2-[4-(Diethylamino)styryl]-1-methylpyridinium this compound monohydrate | Pyridinium and Benzene rings of cation | 4.27 (8) |

| 4-Methyl-2-oxo-2H-chromen-7-yl this compound | 2H-chromene and Benzene rings | 54.61 (5) |

| (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate | Pyridine and Benzene rings of cation | 4.6 (2) |

| Data compiled from various crystallographic studies. researchgate.netresearchgate.netdntb.gov.ua |

Supramolecular Chemistry and Intermolecular Interactions

The crystal packing of this compound compounds is orchestrated by a symphony of intermolecular interactions, including hydrogen bonds, π-stacking, and dipole-dipole forces. These non-covalent interactions are fundamental to the fields of crystal engineering and self-assembly. conicet.gov.arnih.goviucr.org

Hydrogen Bonding Networks (C—H···O, O—H···O, N—H···O Interactions)

Hydrogen bonds are a dominant feature in the crystal structures of this compound salts. The sulfonate group, with its three oxygen atoms, is an excellent hydrogen bond acceptor. In ammonium this compound, a dense network of N-H···O hydrogen bonds links the ammonium cations and sulfonate anions, forming a well-connected two-dimensional structure. conicet.gov.arnih.gov

In crystals containing hydroxyl or water molecules, O-H···O hydrogen bonds are prevalent. For instance, in 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium this compound, an intermolecular O-H···O hydrogen bond connects the hydroxyl group of the cation to an oxygen atom of the sulfonate anion. jsac.or.jpjst.go.jp In the monohydrate of (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound, water molecules bridge pairs of sulfonate anions through O-H···O hydrogen bonds. dntb.gov.ua

Weak C-H···O hydrogen bonds also play a significant role in stabilizing the crystal packing. These interactions are observed in numerous this compound structures, connecting cations and anions and extending the hydrogen-bonding network into a three-dimensional array. researchgate.netjst.go.jpresearchgate.netnih.gov

| Compound | Interaction Type | Donor-H···Acceptor | D···A Distance (Å) |

| Ammonium this compound | N-H···O | N1-H1N···O1 | 2.851 (3) |

| 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium this compound | O-H···O | O5–H1O5···O2 | - |

| (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate | O-H···O | O5—H5A···O3 | 2.891 (6) |

| Data from crystallographic analyses. conicet.gov.arjsac.or.jpresearchgate.net |

π-Stacking and Arene Ring Interactions (C—H···π, offset π–π stacking)

The aromatic rings of the this compound anion and any accompanying cations provide opportunities for π-stacking interactions. These interactions are crucial for the stability of the crystal lattice. Offset π-π stacking is commonly observed, where the aromatic rings are parallel but displaced relative to one another.

In the crystal structure of 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium this compound, a π-π interaction is present between the pyridinium and benzene rings, with a centroid-to-centroid distance of 3.6385(11) Å. jsac.or.jp Similarly, in (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate, offset π-π stacking interactions between the pyridinium and benzene rings have a centroid-to-centroid distance of 3.614 (3) Å. dntb.gov.ua

Dipole-Dipole Interactions and Their Contributions to Crystal Packing

The this compound anion possesses a significant dipole moment due to the electronegative sulfonate group and the methoxy group. These dipoles can interact in the solid state, influencing the crystal packing. In the crystal structure of ammonium this compound, there is a segregation of hydrophilic (sulfonate and ammonium) and hydrophobic (methoxybenzene) regions. conicet.gov.arnih.govscience.govscience.gov This segregation is a manifestation of dipole-dipole and other intermolecular forces.

The alignment of molecular dipoles can lead to specific packing motifs. In some cases, the crystal structure can be viewed as alternating layers of ionic and nonpolar groups. conicet.gov.ar The interplay between dipole-dipole interactions and other non-covalent forces like hydrogen bonding and π-stacking ultimately determines the final, most stable crystal structure. conicet.gov.arnih.goviucr.org

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The this compound anion serves as a versatile building block in constructing diverse crystalline assemblies through the strategic use of non-covalent interactions.

The design of solid-state architectures in systems containing this compound relies on the predictable nature of intermolecular forces such as hydrogen bonding and π–π stacking. nih.gov In the crystal structure of (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate, the packing is consolidated by offset π–π stacking interactions between the pyridinium and benzene rings. researchgate.net This demonstrates how specific, directional interactions can be used to control the arrangement of molecules in the crystal lattice.

| Compound | Formula | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|---|

| Ammonium this compound | NH₄⁺·C₇H₇O₄S⁻ | Monoclinic | P2₁/c | Dense hydrogen-bonding scheme, Segregation of hydrophilic/hydrophobic domains | nih.govconicet.gov.ar |

| (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium this compound monohydrate | C₁₈H₂₃N₂⁺·C₇H₇O₄S⁻·H₂O | Triclinic | P-1 | O—H⋯O hydrogen bonds, C—H⋯O interactions, offset π–π stacking | researchgate.net |

| 4-Methyl-2-oxo-2H-chromen-7-yl this compound | C₁₇H₁₄O₆S | Triclinic | P-1 | C—H⋯O hydrogen bonds, weak C—H⋯π interactions | nih.govresearchgate.net |

A prominent feature in the crystal structures of this compound salts is the distinct segregation of molecular components into hydrophilic and hydrophobic domains. nih.govconicet.gov.ar In ammonium this compound, the hydrophilic parts, consisting of the sulfonate (SO₃) groups and ammonium (NH₄⁺) cations, interact through an extensive network of hydrogen bonds. nih.govconicet.gov.ar This interaction forms a robust, two-dimensional hydrophilic layer parallel to the (100) crystal plane. nih.govconicet.gov.ar

Conversely, the hydrophobic domains, composed of the methoxy-substituted phenyl rings (PhOCH₃), act as spacers between these hydrophilic layers. nih.govconicet.gov.ar This segregation results in a layered structure with an interplanar separation of 10.205 (2) Å between the hydrophilic sheets. nih.gov This self-assembly into distinct domains is a direct consequence of the amphiphilic nature of the this compound anion and is a key principle in predicting and controlling the crystal packing of related compounds. researchgate.netacs.org

The existence of isostructural series is valuable for systematically studying the influence of specific functional groups on the solid-state architecture. In a broader context, isostructural relationships have been noted among various sulfonate-containing compounds, such as in the case of the minerals nikischerite and shigaite. hazemsakeek.net The ability to predict or identify isostructural series allows for the targeted modification of material properties while retaining a desired crystal lattice. grafiati.com

Segregation of Hydrophilic and Hydrophobic Domains in Crystal Lattices

Advanced Refinement Methodologies in Crystallography

The accurate determination of a crystal structure from diffraction data requires sophisticated refinement techniques. For this compound compounds, specific challenges such as atomic disorder and the precise location of hydrogen atoms necessitate the use of advanced methodologies.

Disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, is a phenomenon that can be observed in this compound derivatives. For example, in the crystal structure of (E)-2-[4-(diethylamino)styryl]-1-methylquinolin-1-ium 4-chlorobenzenesulfonate (B8647990) monohydrate, a related sulfonate compound, disorder was identified in both the cation and the anion. researchgate.net One of the ethyl groups of the cation was found to be disordered over two positions with a specific occupancy ratio, and the sulfonate group of the anion was also disordered. researchgate.net The refinement of such structures requires modeling these components with fractional occupancies for the different positions, which are refined to best fit the experimental diffraction data. The presence of disorder has also been noted in other stilbazole derivatives containing the this compound anion. grafiati.com

The accurate placement of hydrogen atoms is crucial for a complete description of a crystal structure, particularly for understanding hydrogen-bonding networks. In the crystallographic analysis of this compound compounds, various methods are employed to refine hydrogen atom parameters. nih.govnih.gov

In many cases, hydrogen atoms attached to carbon are positioned geometrically based on standard bond lengths and angles (e.g., C–H = 0.93–0.96 Å) and refined using a "riding model". nih.govresearchgate.netiucr.org In this model, the hydrogen atom's coordinates are recalculated at each refinement cycle to maintain the ideal geometry relative to its parent carbon atom. researchgate.net Their isotropic displacement parameters (Uiso) are typically constrained relative to the equivalent isotropic displacement parameter (Ueq) of the parent atom (e.g., Uiso(H) = 1.2 or 1.5 * Ueq(C)). nih.govnih.govresearchgate.net For methyl groups, a rotating group model may be applied, allowing the group to rotate around its C-C bond. researchgate.net

For hydrogen atoms involved in strong hydrogen bonding, such as those on an ammonium cation, a different approach may be taken. While they can often be located in a difference Fourier map, their positions and displacement parameters may be refined with restraints to maintain chemically reasonable bond lengths and angles (e.g., N–H = 0.85 (1) Å). nih.govconicet.gov.ar In some cases, their isotropic displacement factors are refined freely. nih.govconicet.gov.ar

| Compound/Atom Type | Refinement Method | Geometric/Refinement Parameters | Reference |

|---|---|---|---|

| Ammonium this compound (Aromatic C-H) | Idealized and riding model | C-H = 0.93 Å; Uiso(H) = 1.2 * Ueq(C) | nih.govconicet.gov.ar |

| Ammonium this compound (Methyl C-H) | Idealized, riding, and free to rotate | C-H = 0.96 Å; Uiso(H) = 1.5 * Ueq(C) | nih.govconicet.gov.ar |

| Ammonium this compound (Ammonium N-H) | Refined with restraints | N-H = 0.85 (1) Å; H···H = 1.35 (2) Å; Free Uiso | nih.govconicet.gov.ar |

| 4-Methyl-2-oxo-2H-chromen-7-yl this compound (C-H) | Positioned geometrically, riding model | C-H = 0.93 or 0.96 Å; Uiso(H) = 1.2 or 1.5 * Ueq(C) | nih.govresearchgate.netiucr.org |

Spectroscopic and Analytical Investigations of 4 Methoxybenzenesulfonate

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-methoxybenzenesulfonate and its derivatives, characteristic vibrational bands confirm the presence of its key structural features.

The FTIR spectrum of a related compound, 4-hydroxy-3-methoxybenzenesulfonic acid, shows a prominent S=O stretching vibration in the range of 1180–1250 cm⁻¹. This absorption is characteristic of the sulfonate group. Additionally, the presence of aromatic C-H bonds is indicated by stretching vibrations typically observed around 3000-3100 cm⁻¹. The methoxy (B1213986) group (-OCH₃) exhibits characteristic C-H stretching vibrations and a distinct C-O stretching band. For instance, in 4-methoxy-4-methyl-2-pentanone, a complete vibrational analysis has been conducted using FTIR and FT-Raman spectroscopy. researchgate.net While not this compound itself, this study highlights the typical regions for methoxy group vibrations.

A detailed analysis of the FTIR spectrum of a compound containing the this compound moiety would reveal the following key absorptions:

S=O Asymmetric and Symmetric Stretching: Strong bands characteristic of the sulfonate group.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region, indicative of the benzene (B151609) ring.

C-O-C Stretching: A band associated with the methoxy ether linkage.

Aromatic C-H Bending: Out-of-plane bending vibrations that can provide information about the substitution pattern on the benzene ring.

These vibrational signatures collectively provide a fingerprint for the this compound structure, allowing for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. weebly.com Both ¹H and ¹³C NMR are used to elucidate the structure of this compound and its derivatives.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a derivative, 4-chlorophenyl this compound, the protons of the this compound moiety exhibit distinct chemical shifts. rsc.org The aromatic protons on the benzene ring typically appear as doublets due to ortho-coupling. For example, the protons ortho to the sulfonate group are deshielded and resonate at a higher chemical shift (around 7.74 ppm) compared to the protons ortho to the methoxy group (around 6.95 ppm). rsc.org The methoxy group protons appear as a sharp singlet, typically around 3.89 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-chlorophenyl this compound, the carbon atoms of the this compound group show characteristic resonances. rsc.org The carbon atom attached to the methoxy group is highly shielded and appears at a lower chemical shift, while the carbon atom bonded to the sulfonate group is deshielded. The aromatic carbons show distinct signals in the typical aromatic region (around 114-164 ppm). rsc.org

A representative summary of the expected NMR data for the this compound moiety is presented below:

| ¹H NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons (ortho to -SO₃) | ~7.7-7.8 (d) |

| Aromatic Protons (ortho to -OCH₃) | ~6.9-7.0 (d) |

| Methoxy Protons (-OCH₃) | ~3.9 (s) |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| C-OCH₃ | ~164 |

| C-SO₃ | ~130-133 |

| Aromatic CH (ortho to -SO₃) | ~130-131 |

| Aromatic CH (ortho to -OCH₃) | ~114 |

| Methoxy C (-OCH₃) | ~56 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed. Data is based on values for 4-chlorophenyl this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π→π* transitions within the aromatic ring.

For instance, a study on poly(3-amino-4-methoxybenzenesulfonic acid) showed absorption bands at 474 nm and around 330 nm. tandfonline.com While this is a polymeric system, it indicates the electronic absorption properties of the substituted benzene ring. In another related compound, 4-hydroxy-3-methoxybenzenesulfonic acid, the maximum absorption (λmax) is observed at approximately 280 nm, which is attributed to aromatic π→π* transitions. The presence of the methoxy and sulfonate groups on the benzene ring influences the energy of these transitions and thus the position of the absorption maxima.

The UV-Vis spectrum is a valuable tool for studying the extent of conjugation and the electronic effects of substituents on the benzene ring of this compound.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 4-methoxybenzenesulfonic acid, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 188.20 g/mol . nih.gov

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. For 4-methoxybenzenesulfonic acid, a common fragmentation pathway would involve the loss of the methoxy group or the sulfonate group. The NIST Mass Spectrometry Data Center lists a top peak at m/z 188 and a second highest peak at m/z 123 for 4-methoxybenzenesulfonic acid. nih.gov

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. rsc.org For example, in the analysis of a derivative, ESI-HRMS was used to confirm the elemental composition. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) are used to study the redox properties of molecules, that is, their ability to gain or lose electrons. The electrochemical behavior of this compound and its derivatives can provide insights into their electronic structure and potential applications in areas like electrocatalysis.

A study on 4-p-methoxybenzenesulfonamide-TEMPO, a derivative containing the this compound moiety, utilized cyclic voltammetry to determine its half-wave potential (E₁/₂). koreascience.kr The cyclic voltammogram showed a half-wave potential of 1.04 V versus an Ag/Ag⁺ reference electrode. koreascience.kr This value provides a measure of the ease with which the molecule can be oxidized.

In another study involving the electrocatalytic oxidation of various compounds with ceric p-methoxybenzenesulfonate, cyclic voltammetry was employed to investigate the electrochemical process. researchgate.net The CV experiments provide information on the oxidation and reduction potentials, the reversibility of the redox processes, and the kinetics of electron transfer.

Applications in Advanced Materials and Catalysis Research

Utilization in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The selection of the organic linker is crucial in dictating the structure and, consequently, the properties of the resulting framework. 4-Methoxybenzenesulfonate has proven to be a valuable ligand in the synthesis of these materials.

Metal Ion Coordination Environments

The sulfonate group of this compound offers multiple oxygen atoms for coordination with metal ions, leading to diverse and intricate coordination environments. A notable example is the coordination of this compound with sodium (Na⁺) ions. In the resulting coordination polymer, [Na(C₇H₇O₄S)]n, the Na⁺ ion is coordinated by seven oxygen atoms in a distorted pentagonal-bipyramidal geometry. researchgate.netnih.gov The Na-O bond distances in this structure range from 2.3198(16) to 2.5585(17) Å. researchgate.netnih.gov This specific coordination leads to the formation of tetranuclear clusters containing four Na⁺ ions and four this compound ligands. researchgate.netnih.gov The coordination of metal ions is a complex interplay of factors including the nature of the metal ion, the ligand, and the presence of other coordinating species like water or solvent molecules. at.ua

Ligand Behavior as Chelating and Bridging Units

A key feature of this compound in the construction of coordination polymers is its ability to act as both a chelating and a bridging ligand. webassign.net A chelating ligand binds to a single metal ion at two or more points, while a bridging ligand connects two or more metal centers. webassign.netcmu.edu In the aforementioned sodium coordination polymer, the this compound anion demonstrates this dual behavior. researchgate.netnih.gov The sulfonate group acts as a chelating bidentate ligand, where two of its oxygen atoms coordinate to a single Na⁺ ion. researchgate.netnih.gov Simultaneously, it functions as a bridging monodentate ligand, with one oxygen atom linking to an adjacent Na⁺ ion. researchgate.netnih.gov This combined chelating and bridging action results in the formation of a two-dimensional polymeric network. researchgate.netnih.govresearchgate.net These layers are further interconnected into a three-dimensional structure through weak C-H···O hydrogen bonds. nih.gov

Role in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. numberanalytics.com Organic materials, in particular, have been extensively investigated for their potentially large NLO responses. Salts of benzenesulfonic acid, including this compound, have been utilized in the preparation of NLO materials. researchgate.netnih.gov

Design Principles for Enhanced NLO Properties

The design of molecules with enhanced NLO properties often revolves around creating a donor-π-acceptor (D-π-A) structure. researchgate.net This molecular architecture facilitates intramolecular charge transfer, which is a key contributor to the NLO response. In the context of materials incorporating this compound, this anion can act as a counter-ion to a cationic chromophore that possesses the D-π-A motif. For instance, in the organic stilbazolium derivative 4-N,N-dimethylamino-N′-methylstilbazolium p-methoxybenzenesulfonate (DSMOS), the stilbazolium cation is the NLO-active component with a distinct D-π-A structure. researchgate.net The design principle involves pairing this chromophore with a suitable counter-anion like this compound to crystallize in a non-centrosymmetric space group, a prerequisite for second-order NLO activity.

Structure-Property Relationships in NLO-Active Derivatives

The relationship between the crystal structure and the observed NLO properties is a critical aspect of materials research. In NLO-active derivatives containing this compound, the arrangement of the chromophores in the crystal lattice plays a paramount role. For example, the crystal 2-(4-hydroxystyryl)-1-methylquinolinium this compound (OHQ-MBS) crystallizes in the acentric monoclinic Pn space group. scispace.com This specific arrangement leads to a very large macroscopic second-order optical nonlinearity, with a diagonal effective hyperpolarizability of approximately 120 × 10⁻³⁰ esu. scispace.com Similarly, the organic salt crystal 4-(4-methoxystyryl)-1-methylpyridinium 4-bromobenzenesulfonate (B403753) (MOS-BBS) exhibits a large macroscopic optical nonlinearity. researchgate.net The study of such derivatives reveals that subtle changes in the molecular structure and the resulting crystal packing can have a profound impact on the NLO performance.

Conducting Polymers and Electrochemical Applications

Conducting polymers are organic polymers that possess electrical conductivity. mdpi.com They have garnered interest for a wide range of applications, including electronic devices and sensors. mdpi.com While this compound itself is not a conducting polymer, its derivatives have been investigated for their potential in this area.

Research has been conducted on poly(3-amino-4-methoxybenzenesulfonic acid) (PMAS), a water-soluble conducting polymer. tandfonline.com This polymer was synthesized through the chemical oxidation of 3-amino-4-methoxybenzenesulfonic acid. tandfonline.com The resulting polymer was found to be conducting with conductivity values in the range of 0.0430–0.75 S/cm. tandfonline.com It was observed that the reaction temperature, as well as the concentrations of the monomer and the oxidant, had a significant effect on the conductivity of the resulting PMAS. tandfonline.com The incorporation of sulfonic acid groups, as seen in PMAS, can enhance the solubility of conducting polymers, which is often a challenge for their processing and application. tandfonline.com

Synthesis and Characterization of Conducting Polyanilines Incorporating Sulfonate Moieties

The incorporation of sulfonate groups into polyaniline (PANI) is a key strategy for enhancing the polymer's properties, particularly its processability and conductivity. scispace.com Sulfonic acids are frequently used as dopants during the chemical oxidative polymerization of aniline (B41778) and its derivatives. researchgate.netscielo.org.mx The sulfonate moiety, being a part of the dopant acid, becomes integrated into the polymer matrix, influencing its final structure and electronic characteristics. researchgate.net This process often involves the polymerization of aniline in an acidic solution, using an oxidant such as ammonium (B1175870) persulfate. scielo.org.mx

The introduction of these dopants, such as anthracene (B1667546) and naphthalene (B1677914) sulfonic acids, can lead to electronic interactions between the dopant and the polymer sub-lattices. researchgate.net The resulting sulfonated polyanilines are often synthesized as nanocomposites and exhibit improved solubility and conductivity compared to their pristine counterparts. scispace.com The use of large anionic dopants is known to reduce interchain links, which can increase both conductivity and solubility. scispace.com

Characterization of these advanced materials is crucial to understanding the effect of the sulfonate moieties. A suite of analytical techniques is typically employed to elucidate the structure, morphology, and electronic properties of the synthesized polymers.

| Characterization Technique | Information Obtained | Source |

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirms the presence of benzenoid and quinoid rings, indicates successful doping by showing characteristic bands of doped polymer chains, and can suggest interactions between the dopant and polymer. | scispace.comresearchgate.netresearchgate.net |

| UV-visible Spectroscopy (UV-vis) | Elucidates the electronic structure of the polyaniline, with specific absorption bands indicating the presence of different electronic transitions within the polymer backbone. New bands can signify electronic interactions from dopant intercalation. | researchgate.netresearchgate.net |

| Scanning Electron Microscopy (SEM) | Reveals the surface morphology of the polymer, providing insights into its structure, such as whether it is granular, fibrous, or porous. | scispace.com |

| Conductivity Measurements | Quantifies the electrical conductivity of the material, a key parameter for its application in electronics. | scispace.com |

| X-ray Diffraction (XRD) | Provides information on the crystallinity and orderliness of the polymer chains. An increase in order can correlate with enhanced thermal stability. | scispace.com |

| Thermal Analysis (e.g., DSC) | Investigates the thermal stability of the polymer, showing how the incorporation of dopants can affect its degradation temperature. | scispace.com |

These characterization methods collectively confirm the successful synthesis of sulfonated polyanilines and quantify the improvements in their material properties imparted by the sulfonate groups. scispace.comresearchgate.net

Development of Polymer Electrodes for Interaction Studies with Redox Proteins and Enzymes

Substituted polyanilines are utilized in the fabrication of novel polymer electrodes designed for studying interactions with redox-active biomolecules. researchgate.netresearchgate.net Specifically, copolymers containing units like 2-methoxyaniline-5-sulfonic acid have been synthesized for investigating interactions with the redox protein cytochrome c (cyt c) and the enzyme sulfite (B76179) oxidase (SO). researchgate.net

The key feature of these polymers is the presence of sulfonic acid groups, which are negatively charged at neutral pH. researchgate.net These charged groups facilitate the self-assembly of proteins and enzymes on the electrode surface through electrostatic interactions. researchgate.net This is particularly effective for proteins like cytochrome c, which has a positively charged domain surrounding its heme edge, making it a natural partner for the negatively charged sulfonate groups on the polymer film. researchgate.net

Research has shown that thin films of these sulfonated copolymers on electrode surfaces can provide a suitable interface for the quasi-reversible electrochemical conversion of redox proteins. researchgate.net For instance, electrodes coated with a copolymer of aniline and 2-methoxyaniline-5-sulfonic acid (PMSA1) have demonstrated effective interaction with cytochrome c. researchgate.net The electron transfer behavior of cyt c on these polymer-coated electrodes is generally slower than on surfaces modified with carboxy-terminated thiols, suggesting that additional, more complex interactions are occurring between the polymer and the protein. researchgate.net

These polymer-modified electrodes are also used to study multi-component biological systems. For example, the interaction between the polymer, cytochrome c, and sulfite oxidase can be investigated to understand electron transfer chains. researchgate.net

| Polymer System | Interacting Biomolecule(s) | Key Finding | Source(s) |

| Copolymer of aniline and 2-methoxyaniline-5-sulfonic acid (PMSA1) | Cytochrome c (cyt c), Sulfite Oxidase (SO) | Provides an effective interface for quasi-reversible electrochemical conversion of cyt c. Electrostatic interactions are key. | researchgate.net |

| Polypyrrole doped with dodecylbenzene (B1670861) sulfonate (PPy-DBSA) | L929 fibroblast cells, Fibronectin (FN) | Cell de-adhesion forces can be quantified and are influenced by the redox state (oxidized/reduced) of the polymer. | nih.gov |

| Ferrocene-functionalized redox-electrode | Anions (carboxylates, sulfonates, phosphonates) | The oxidized ferrocenium (B1229745) forms hydrogen bonds with sulfonate moieties, enabling selective electrochemical detection. | google.com |

Catalytic Applications in Organic Transformations

4-Methoxybenzenesulfonic Acid as an Acid Catalyst in Organic Reactions

4-Methoxybenzenesulfonic acid is utilized as a strong acid catalyst in a variety of organic synthetic reactions. smolecule.comaaronchem.com Its catalytic activity stems from the presence of the highly acidic sulfonic acid functional group attached to the aromatic ring. aaronchem.com This allows it to act as a proton source (a Brønsted acid) to activate substrates and facilitate transformations.

This compound serves as a catalyst or promoter in several classic organic reactions, including Friedel-Crafts reactions and alkylations. smolecule.com Its moderately acidic nature makes it a versatile tool for various acid-catalyzed processes. smolecule.com

A specific example of its role can be seen in the context of reactive adsorption for pollution control. In a study on the removal of gaseous anisole (B1667542), a supported sulfuric acid (SSA) adsorbent was used. The reaction between anisole and the anchored sulfuric acid on the support material produced 4-methoxybenzenesulfonic acid as one of the primary products. mdpi.com This demonstrates a practical application where the sulfonation of an aromatic ether occurs, a reaction for which 4-methoxybenzenesulfonic acid itself can act as a catalyst.

| Reaction Type | Role of 4-Methoxybenzenesulfonic Acid | Source(s) |

| Friedel-Crafts Reactions | Serves as an acid catalyst to promote the reaction. | smolecule.com |

| Alkylations | Acts as a promoter or catalyst. | smolecule.com |

| Sulfonation | Can be formed in situ during the sulfonation of anisole, demonstrating its relevance in such transformations. | mdpi.com |

| General Organic Synthesis | Used as a reagent and intermediate, leveraging its acidic nature and the reactivity of the sulfonyl group. | smolecule.comlookchem.com |

The utility of 4-methoxybenzenesulfonic acid as a catalyst highlights its importance in facilitating fundamental organic transformations. smolecule.com

Investigations into Reaction Mechanisms and Activation Parameters

Understanding the reaction mechanism is fundamental to optimizing catalytic processes. For reactions involving 4-methoxybenzenesulfonic acid, investigations focus on how it facilitates chemical transformations.

A clear mechanistic pathway has been proposed for the formation of 4-methoxybenzenesulfonic acid during the reactive adsorption of anisole onto a supported sulfuric acid adsorbent. mdpi.com This process serves as a model for the sulfonation reaction catalyzed by strong acids. The proposed mechanism involves the electrophilic attack of the sulfonating agent (derived from sulfuric acid) on the electron-rich anisole ring. Due to the activating, ortho, para-directing nature of the methoxy (B1213986) group, the sulfonation occurs predominantly at the para position, leading to the formation of 4-methoxybenzenesulfonic acid. mdpi.com

The proposed steps for this reaction are outlined below:

| Step | Description | Source |

| 1. Adsorption | Gaseous anisole is adsorbed onto the surface of the supported sulfuric acid material. | mdpi.com |

| 2. Electrophilic Attack | The anchored sulfuric acid acts as the sulfonating agent, attacking the anisole ring, primarily at the para-position due to the directing effect of the methoxy group. | mdpi.com |

| 3. Formation of Intermediate | A resonance-stabilized carbocation intermediate (a sigma complex) is formed. | mdpi.com |

| 4. Deprotonation | The intermediate loses a proton to regenerate the aromaticity of the ring, yielding 4-methoxybenzenesulfonic acid as a product. | mdpi.com |

| 5. Further Reaction (optional) | The newly formed 4-methoxybenzenesulfonic acid can potentially react with another molecule of anisole to form a sulfone byproduct, 1-methoxy-4-(4-methoxyphenyl)sulfonylbenzene. | mdpi.com |

While detailed activation parameters for reactions catalyzed specifically by 4-methoxybenzenesulfonic acid are not extensively documented in the surveyed literature, the mechanistic studies of related processes provide significant insight into its function as a catalyst. mdpi.com The compound is also noted for its use as a reagent in studies aimed at differentiating reaction pathways, such as in the investigation of SN2 reactions. lookchem.com

Theoretical and Computational Studies on 4 Methoxybenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on the concept that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org DFT has become a popular and versatile tool in computational chemistry and physics for studying the ground state electronic structure of molecules. wikipedia.orgscispace.com

In the context of 4-methoxybenzenesulfonate, DFT calculations, specifically using methods like B3LYP with a 6-31G(d) basis set, are employed to characterize its electronic structure. nih.gov These calculations provide insights into the molecule's optimized geometry, from which various electronic properties can be derived. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govbanglajol.info Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides information about charge transfer and intramolecular interactions. nih.gov These computational approaches have been successfully applied to understand the electronic structure of various related sulfonamide derivatives. dntb.gov.ua

Table 1: Calculated Electronic Properties of this compound Derivatives using DFT

| Property | Description | Typical Calculated Values |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Varies with derivative |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Varies with derivative |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Varies with derivative |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Varies with derivative |

| Total Energy (ET) | The total electronic energy of the molecule in its ground state. | Varies with derivative |

This table is illustrative and based on typical DFT calculations for similar organic compounds. Actual values for this compound would require specific computational studies.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the formation and dynamics of supramolecular assemblies, where non-covalent interactions play a crucial role. nih.govmdpi.com MD simulations can provide detailed insights into the mechanisms of self-assembly, the stability of the resulting structures, and the nature of the interactions between molecules. nih.govnih.gov

For compounds like this compound, which can participate in supramolecular structures, MD simulations can elucidate how they interact with other molecules, such as proteins or other organic compounds. frontiersin.org These simulations can reveal the importance of various non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, in the formation of larger complexes. mdpi.comfrontiersin.org For instance, simulations can model the encapsulation of a guest molecule within a host capsule and detail the interactions stabilizing the complex. mdpi.com

The simulations track the trajectories of atoms and molecules, allowing for the calculation of thermodynamic properties like binding free energies. frontiersin.org This information is critical for understanding the specificity and strength of supramolecular recognition processes. By observing the dynamic behavior of the system, researchers can understand how factors like solvent and counterions influence the stability and structure of the supramolecular assembly. mdpi.com

Table 2: Key Parameters from Molecular Dynamics Simulations of Supramolecular Systems

| Parameter | Description | Significance for this compound |

| Binding Free Energy (ΔG) | The overall free energy change upon the association of molecules to form a supramolecular complex. frontiersin.org | Quantifies the stability of a complex involving this compound. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules; indicates structural stability. | Assesses the conformational stability of this compound within a complex. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the local solvation environment and intermolecular packing around this compound. |

| Interaction Energy Components | Decomposition of the total interaction energy into electrostatic, van der Waals, and solvation components. frontiersin.org | Identifies the dominant forces driving the supramolecular association of this compound. |

This table outlines typical parameters derived from MD simulations to study supramolecular chemistry. Specific values depend on the system being simulated.

Quantum Chemical Analysis of Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules like this compound. These computational methods, often based on Density Functional Theory (DFT), can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.govbanglajol.info The comparison between theoretically calculated and experimentally obtained spectra serves as a powerful tool for structural confirmation and detailed analysis of vibrational modes and electronic transitions. nih.govdntb.gov.ua

The vibrational frequencies and intensities for IR and Raman spectroscopy are calculated from the optimized molecular geometry. banglajol.info These calculations help in the assignment of specific vibrational modes to the observed spectral bands. Potential energy distribution (PED) analysis is often used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode.

For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λmax) and provides insights into the nature of the electronic excitations, such as n→π* or π→π* transitions. The analysis of frontier molecular orbitals (HOMO and LUMO) complements the understanding of these electronic transitions. banglajol.info

Table 3: Spectroscopic Data and Quantum Chemical Calculations

| Spectroscopic Technique | Information Obtained | Computational Method |

| FT-IR & FT-Raman | Vibrational frequencies, functional group identification. banglajol.infodntb.gov.ua | DFT (e.g., B3LYP/6-31G(d)) nih.gov |

| UV-Vis | Electronic transition energies, absorption maxima (λmax). nih.govbanglajol.info | Time-Dependent DFT (TD-DFT) researchgate.net |

| NMR | Chemical shifts (¹H, ¹³C), structural elucidation. dntb.gov.ua | GIAO (Gauge-Including Atomic Orbital) method within DFT |

This table summarizes the application of quantum chemical methods to predict and interpret spectroscopic data for organic molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Material Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific material property. mdpi.comtaylorandfrancis.com This is achieved by correlating calculated molecular descriptors with experimentally determined activities or properties. taylorandfrancis.com QSAR models are valuable tools in drug discovery and materials science for predicting the properties of new compounds, thereby guiding synthesis and testing efforts. mdpi.com

In the context of this compound and its derivatives, QSAR models can be developed to predict various material properties. The process begins with the calculation of a wide range of molecular descriptors for a series of related compounds. mdpi.com These descriptors can be categorized as constitutional, topological, geometrical, electronic, and physicochemical properties. mdpi.com

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that links a selection of these descriptors to the property of interest. researchgate.netfrontiersin.org The predictive power and robustness of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.net For instance, a Y-scrambling test is often performed to ensure the model is not a result of chance correlation. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings. mdpi.com | Basic composition and size of the molecule. |

| Topological | Zagreb indices, connectivity indices. frontiersin.org | Atomic connectivity and branching of the molecular graph. |

| Geometrical | Molecular surface area, molecular volume. mdpi.com | 3D shape and size of the molecule. |

| Electronic | HOMO/LUMO energies, dipole moment, polarizability. | Electron distribution and reactivity. |

| Physicochemical | LogP (lipophilicity), molar refractivity. taylorandfrancis.com | Hydrophobicity and steric properties. |

This table lists common categories of molecular descriptors that can be used to build QSAR models for predicting the material properties of compounds like this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Functionalization Strategies

Future research into 4-methoxybenzenesulfonate is increasingly directed towards the development of more efficient, sustainable, and versatile synthetic methods. A key trend is the move away from traditional sulfonation reactions, which often require harsh conditions, towards greener and more precise alternatives. One such emerging area is mechanochemistry, where high-speed ball milling is used for the sulfonation of aromatic compounds, potentially offering a solvent-free route to 4-methoxybenzenesulfonic acid and its analogues. researchgate.net

A major focus of current and future work lies in the strategic functionalization of the this compound core to create complex, high-value molecules. This involves treating the this compound moiety as a building block that can be attached to diverse molecular scaffolds to impart specific properties, such as water solubility or tailored electronic characteristics. vulcanchem.com Research has demonstrated the synthesis of novel derivatives by creating an ester linkage between 4-methoxybenzenesulfonyl chloride and various functional molecules. This strategy has been employed to produce compounds with potential applications in medicinal chemistry and materials science. frontiersin.orgnih.govnih.govfrontiersin.org

Examples of this functionalization approach include:

Conjugates for Biological Applications : The synthesis of conjugates where this compound is linked to quinazoline (B50416) and coumarin (B35378) moieties has been explored for potential antiviral activity against the Chikungunya virus. mdpi.com Similarly, it has been incorporated into isoniazid-based hydrazones as potential antitubercular agents and into tacrine (B349632) derivatives for Alzheimer's disease research. mdpi.comnih.gov

Derivatives for Agrochemicals : Novel capsaicin (B1668287) and piperonylic acid derivatives containing a this compound group have been synthesized and evaluated for their biological activities, indicating a path towards new agrochemicals. frontiersin.orgnih.govfrontiersin.org

Multi-component Synthesis : Efficient, one-step methods for creating highly substituted molecules are being developed. For instance, α,α-disubstituted β-alkynyl esters can be synthesized from allenoates, providing a versatile route to complex structures that could incorporate a sulfonate ester. organic-chemistry.org

The table below summarizes some of the novel synthetic strategies being explored.

| Synthetic Strategy | Description | Potential Advantages | Example Application |

| Mechanochemical Sulfonation | Use of high-speed ball milling with reagents like NaHSO₄·H₂O/P₂O₅ to achieve sulfonation. researchgate.net | Environmentally friendly (solvent-free), potentially higher efficiency. researchgate.net | Greener synthesis of aromatic sulfonic acids. researchgate.net |

| Condensation/Esterification | Reaction of 4-methoxybenzenesulfonyl chloride with hydroxyl groups on various molecular scaffolds. frontiersin.orgnih.gov | High modularity, allows for the creation of large libraries of compounds with diverse functions. frontiersin.orgnih.gov | Synthesis of novel derivatives with antifungal, antiviral, and insecticidal properties. nih.govnih.govfrontiersin.orgfrontiersin.org |

| Multi-component Conjugation | Stepwise or one-pot synthesis to link this compound with other complex moieties like quinazolines and coumarins. mdpi.com | Creation of multifunctional molecules with tailored biological or material properties. mdpi.com | Development of potent antiviral agents. mdpi.com |

| Flow Photochemistry | Use of immobilized reagents, such as Ag(I) on tosic silica (B1680970) gel, to capture products in flow synthesis. nih.gov | Scalability, reduced waste, and reusability of the catalytic support. nih.gov | Large-scale synthesis of functionalized molecules like trans-cyclooctenes. nih.gov |

Future work will likely focus on refining these methods, expanding the library of functionalized derivatives, and exploring catalytic and biocatalytic routes to further enhance sustainability and selectivity.

Advanced Characterization Techniques for Dynamic Processes in the Solid State

The solid-state properties of this compound-containing compounds are critical for their application, particularly in materials science fields such as nonlinear optics and pharmaceuticals. An important future research direction is the use of advanced characterization techniques to understand dynamic processes within the crystalline state.

A key phenomenon observed in materials containing this compound is polymorphism, where a substance can exist in multiple crystalline forms with different physical properties. researchgate.net For example, researchers have documented a reversible single-crystal to single-crystal (SCSC) polymorphic phase transformation in a dihydroanthracene derivative featuring a 4-methoxybenzene group. researchgate.net This transformation, triggered by weak van der Waals forces, involves significant, well-orchestrated rearrangements of molecules within the crystal lattice. researchgate.net

To probe such dynamic events, future research will increasingly rely on in situ and operando characterization methods that monitor materials under real-world conditions or as they undergo change. numberanalytics.com While traditional single-crystal X-ray diffraction (XRD) is fundamental for determining static crystal structures, advanced applications of this technique are needed to capture transient states. mdpi.commdpi.com

The following table outlines advanced characterization techniques and their potential applications for studying dynamic processes in this compound-based solids.

| Technique | Information Provided | Application to this compound Systems |

| In Situ X-ray Diffraction (XRD) | Real-time tracking of changes in crystal structure and phase transitions in response to stimuli like temperature or solvents. researchgate.net | Elucidating the mechanisms of polymorphic transformations and solid-state reactions. researchgate.net |

| Solid-State NMR (ssNMR) Spectroscopy | Information on local atomic environments, molecular conformation, and dynamics in the solid state. | Characterizing conformational polymorphism and distinguishing between different crystalline forms that may be difficult to analyze by XRD alone. |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface morphology, texture, and microstructure. thermofisher.com | Visualizing changes in crystal habit and surface defects during phase transitions or degradation. thermofisher.com |

| Transmission Electron Microscopy (TEM) | Atomic-scale resolution imaging, providing insights into crystal structure, defects, and morphology at the sub-nanometer level. numberanalytics.comthermofisher.com | Investigating the nucleation and growth of new polymorphs and characterizing the structure of nanostructured materials. numberanalytics.comthermofisher.com |

| Terahertz (THz) Spectroscopy | Probing low-frequency vibrational modes (phonons) that are highly sensitive to crystal packing and intermolecular interactions. aip.org | Characterizing and distinguishing polymorphs, and understanding the lattice dynamics that govern nonlinear optical properties. aip.orgresearchgate.net |

| Z-Scan Technique | Measurement of nonlinear absorption coefficient and nonlinear refractive index. researchgate.net | Quantifying the third-order nonlinear optical response, which is crucial for applications in photonics and optoelectronics. researchgate.net |

The integration of these advanced techniques will provide a more complete picture of the structure-property-function relationships in this compound materials, enabling the rational design of crystals with tailored dynamic behaviors and optimized performance for applications in smart materials and pharmaceuticals.

Integration into Hybrid and Nanostructured Materials

A significant emerging trend is the incorporation of this compound as a key component in hybrid and nanostructured materials. In this context, it can serve multiple roles: as a counter-anion to guide the assembly of functional cations, as a ligand in metal-organic frameworks (MOFs), or as a functional group within a larger composite structure. This integration aims to create new materials with synergistic properties that combine the advantages of each component. nih.gov

One of the most promising areas is the development of new organic crystals for nonlinear optics (NLO) and terahertz (THz) wave generation. aip.orgresearchgate.net In these systems, this compound (MBS) is used as an anion paired with a cationic chromophore. The choice of anion is critical as it influences the crystal packing, which in turn determines the material's macroscopic optical nonlinearity. aip.orgresearchgate.net Research has shown that by pairing a fluorinated cationic chromophore with MBS, it is possible to grow non-centrosymmetric crystals that are active for second-harmonic generation (SHG), a key requirement for NLO applications. aip.org The structure of the anion can direct the orientation of the chromophores, with some arrangements leading to an optimal in-plane polar axis for efficient THz wave generation. aip.org